1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron
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Overview
Description
1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron is a complex organophosphorus compound that features a unique combination of furan, cyclopentyl, and phosphane groups coordinated to an iron center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron typically involves the reaction of bis(furan-2-yl)phosphane with a cyclopentyl ethyl derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the desired phosphane complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the phosphane groups is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Various ligands such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphane oxides, while reduction can produce phosphane hydrides .
Scientific Research Applications
1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron involves its ability to coordinate with metal centers and facilitate various chemical transformations. The compound’s phosphane groups can donate electron density to the metal center, stabilizing reactive intermediates and enhancing catalytic activity. Molecular targets include transition metals such as palladium, nickel, and iron, which are involved in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[Bis(4-methoxyphenyl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron
- 1-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron
Uniqueness
1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron is unique due to the presence of furan groups, which can enhance its electronic properties and reactivity compared to similar compounds with different substituents. This uniqueness makes it particularly valuable in catalytic applications where specific electronic and steric properties are required .
Properties
Molecular Formula |
C34H42FeO2P2 |
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Molecular Weight |
600.5 g/mol |
IUPAC Name |
1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C29H32O2P2.C5H10.Fe/c1-21-11-4-6-14-25(21)32(26-15-7-5-12-22(26)2)23(3)24-13-8-16-27(24)33(28-17-9-19-30-28)29-18-10-20-31-29;1-2-4-5-3-1;/h4-7,9-12,14-15,17-20,23-24,27H,8,13,16H2,1-3H3;1-5H2; |
InChI Key |
MSEZOGREMQZHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5.C1CCCC1.[Fe] |
Origin of Product |
United States |
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